![molecular formula C9H16O B2850445 2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol CAS No. 2174000-20-3](/img/structure/B2850445.png)
2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol
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Overview
Description
The compound “2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol” is an alcohol derivative of a bicyclic heptane structure. The bicyclic heptane structure indicates that the compound has a rigid and complex three-dimensional structure. The presence of the alcohol (-OH) functional group suggests that it may have properties such as polarity and the ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex due to the bicyclic heptane structure. The presence of the alcohol functional group will also contribute to its molecular properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reactivity of the alcohol functional group and the bicyclic heptane structure. The alcohol group may undergo reactions such as oxidation, substitution, or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The bicyclic structure may confer rigidity to the molecule, while the alcohol functional group could contribute to its polarity and solubility properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bicyclo[4.1.0]heptanyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-5-4-7-2-1-3-8-6-9(7)8/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOFPDRRIBNHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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